Journal Name:Journal of Materials Chemistry C
Journal ISSN:2050-7526
IF:8.067
Journal Website:http://www.rsc.org/journals-books-databases/about-journals/journal-of-materials-chemistry-c/
Year of Origin:0
Publisher:
Number of Articles Per Year:1443
Publishing Cycle:
OA or Not:Not
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date: 2023-07-12 , DOI: 10.4155/fmc-2023-0140
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date: 2023-06-23 , DOI: 10.4155/fmc-2023-0058
Aim: To design a series of neoteric benzylidene amino-benzimidazole derivatives and to synthesize and evaluate them for anti-inflammatory and antioxidant potential. Methods: The designed target scaffolds were synthesized and appraised for in vitro antioxidant action and in vivo anti-inflammatory potential. AutoDock Vina software was employed for design; the Mannich reaction was used for synthesis; and antioxidant and anti-inflammatory potential were demonstrated by the 2,2-diphenyl-1-picryl hydrazyl free-radical scavenging assay and carrageenan-induced paw edema method, respectively. Results: Methyl-incorporating molecules 3-(2-((2-methylbenzylidene)amino)-1H-benzo[d]imidazol-1-yl)-1-phenylpropan-1-one (6c) and 3-(2-((4-methylbenzylidene)amino-1H-benzo[d]imidazol-1-yl)-1-phenylpropan-1-one (6j) showed remarkable antioxidant and anti-inflammatory action, followed by compounds 6f, 6e and 6i containing 3-CH3, 2-OH, 4-F substituents, respectively. Conclusion: The designed analogs were dynamically confined within the active site of cyclooxygenase-2, and in vitro and in vivo results agreed with molecular docking studies.
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date: 2023-03-22 , DOI: 10.4155/fmc-2022-0246
Aim: Because of the severe morbidity and mortality of gastric cancer, discovering new candidate drugs has been an urgent issue. The close association between histone deacetylase 6 (HDAC6) and gastric cancer makes the development of HDAC6-targeted anti-gastric cancer drugs a viable idea. Methods & results: Carbenoxolone disodium was identified as a novel HDAC6 inhibitor. Cellular thermal shift assay, surface plasmon resonance assay and molecular docking confirmed its binding ability to HDAC6. Cell viability, wound healing and transwell assays as well as animal studies have demonstrated that carbenoxolone disodium could block the proliferation and migration of gastric cancer cells MGC-803 in vitro and in vivo. Conclusion: This is the first report to indicate that carbenoxolone disodium could be an HDAC6 inhibitor with potential for treatment of gastric cancer.
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date: 2023-05-25 , DOI: 10.4155/fmc-2023-0118
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date: 2023-04-25 , DOI: 10.4155/fmc-2023-0038
Aim: To evaluate the effects of a novel glycogen phosphorylase inhibitor (NGPI) on cerebral ischemia-reperfusion injury (CIRI). Methods: Cerebral ischemia was induced in mice using a modified bilateral common carotid artery ligation model. To assess the effects of NGPI against CIRI, mice which had been administered with different doses of NGPI (1.25, 2.5, 5 mg/kg/day) for 7 days before the injury were evaluated for infarct volume, the apoptosis level of brain tissue, integrity of brain tissue and oxidative stress level. Results: NGPI effectively improved the infarct area, apoptosis of neurons, integrity of brain tissue and oxidative stress level of mice with CIRI. Conclusion: NGPI could effectively improve CIRI and deserves further study.
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date: 2023-04-24 , DOI: 10.4155/fmc-2023-0031
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date: 2023-05-31 , DOI: 10.4155/fmc-2023-0072
Targeted protein degradation (TPD) aids in developing novel bifunctional small-molecule degraders and eliminates proteins of interest. The TPD approach shows promising results in oncological, neurogenerative, cardiovascular and gynecological drug development. We provide an overview of technology advancements in TPD, including molecular glues, proteolysis-targeting chimeras (PROTACs), lysosome-targeting chimeras, antibody-based PROTAC, GlueBody PROTAC, autophagy-targeting chimera, autophagosome-tethering compound, autophagy-targeting chimera and chaperone-mediated autophagy-based degraders. Here we discuss the development and evolution of the TPD field, the variety of proteins that PROTACs target and the biological repercussions of their degradation. We particularly highlight the recent improvements in TPD research that utilize autophagy or the endolysosomal pathway, which enables the targeting of undruggable targets.
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date: 2023-04-04 , DOI: 10.4155/fmc-2022-0227
Aim: To identify novel inhibitors of SIRT1 and to understand their mechanism of action in hepatocellular carcinoma. Materials & methods: Molecular docking and dynamic simulations were conducted to identify potential SIRT1 inhibitors. The in vitro efficacy of the inhibitors was evaluated by methyl thiazolyl tetrazolium assays, flow cytometry and western blot analysis. Additionally, the in vivo antitumor activity of the inhibitor was evaluated. Results: Tipranavir, a US FDA-approved anti-HIV-1 medication, was found to possess potential as a SIRT1 inhibitor. Tipranavir selectively inhibited HepG2 cell proliferation without causing toxicity to normal human hepatic cells. Additionally, tipranavir treatment resulted in a reduction of SIRT1 expression and induction of apoptosis in HepG2 cells. Furthermore, tipranavir was found to suppress tumorigenesis in a xenograft mouse model and decreased the expression of SIRT1 in vivo. Conclusion: Tipranavir holds desirable potential as a promising therapeutic agent against hepatoma.
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date: 2023-03-21 , DOI: 10.4155/fmc-2022-0181
Aim: Investigating molecules having toxicity and chemical similarity to find hit molecules. Methods: The machine learning (ML) model was developed to predict the arylhydrocarbon receptor activity of anti-Parkinson's and US FDA-approved drugs. The ML algorithm was a support vector machine, and the dataset was Tox21. Results: The ML model predicted apomorphine in anti-Parkinson's drugs and 73 molecules in FDA-approved drugs as active. The authors were curious if there is any molecule like apomorphine in these 73 molecules. A fingerprint similarity analysis of these molecules was conducted and found tetrahydrocannabinol (THC). Molecular docking studies of THC for dopamine receptor 1 (affinity = -8.2 kcal/mol) were performed. Conclusion: THC may affect dopamine receptors directly and could be useful for Parkinson's disease.
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date: 2023-02-10 , DOI: 10.4155/fmc-2022-0197
Background: Among the important key modulators of the tumor microenvironment and hypoxia is a family of enzymes named carbonic anhydrases. Herein, 11 novel sulfonamide-pyridine hybrids (2-12) were designed, synthesized and biologically evaluated for their potential use in targeting breast cancer. Methods & results: The para chloro derivative 7 reported the highest cytotoxic activity against the three breast cancer cell lines used. In addition, compound 7 was found to induce cell cycle arrest and autophagy as well as delaying wound healing. The IC50 of compound 7 against carbonic anhydrase IX was 253 ± 12 nM using dorzolamide HCl as control. Conclusion: This study encourages us to expand the designed library, where more sulfonamide derivatives would be synthesized and studied for their structure-activity relationships.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
8.70 | 88 | Science Citation Index Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- https://mc.manuscriptcentral.com/jmchemc
- Submission Guidelines
- https://www.rsc.org/journals-books-databases/journal-authors-reviewers/prepare-your-article/
- Submission Template
- https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
- Reference Format
- https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
- Collection Carrier
- Full papers Communications Reviews Highlights Perspectives Comments